molecular formula C11H16ClNO2S B13977213 (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl

Cat. No.: B13977213
M. Wt: 261.77 g/mol
InChI Key: WKIIBXKPWLWLGF-FVGYRXGTSA-N
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Description

(S)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid HCl is a synthetic, sulfur-containing α-amino acid derivative. Its structure features an (S)-configured amino acid backbone, a 3-(methylthio)benzyl substituent at the second carbon, and a hydrochloride salt. Its synthesis likely involves protection/deprotection strategies for the amino group, benzyl-thioether formation, and final HCl salt crystallization, analogous to methods in and .

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1

InChI Key

WKIIBXKPWLWLGF-FVGYRXGTSA-N

Isomeric SMILES

CSC1=CC=CC(=C1)C[C@@H](CN)C(=O)O.Cl

Canonical SMILES

CSC1=CC=CC(=C1)CC(CN)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Chiral Starting Materials and Resolution

  • Naturally occurring amino acids, such as L-phenylalanine or L-tyrosine, serve as precursors due to their inherent chirality.
  • Enzymatic resolution or chiral chromatography can be used to isolate the (S)-enantiomer from racemic mixtures.

Asymmetric Synthesis Approaches

  • Asymmetric catalytic hydrogenation or asymmetric addition reactions are employed to introduce the amino group with stereoselectivity.
  • Use of chiral auxiliaries or chiral ligands in metal-catalyzed reactions (e.g., asymmetric hydrogenation) can direct stereoselectivity.

Supporting Data:
Although specific asymmetric synthesis routes for this exact compound are scarce, patent WO2011071520A1 describes processes for preparing stereochemically pure amino acids using asymmetric synthesis techniques, which can be adapted for this compound's synthesis.

Aromatic Functionalization and Methylthio Substitution

The methylthio group on the aromatic ring is introduced via nucleophilic aromatic substitution or via thiolation of a pre-formed aromatic ring.

Methodology

  • Starting from a chlorinated or brominated aromatic precursor, methylthiolation can be achieved using methylthiolating agents such as methylthiol or methylthiolate salts.
  • Alternatively, electrophilic aromatic substitution with methylthiol derivatives under controlled conditions can introduce the methylthio substituent selectively.

Key Considerations

  • Regioselectivity is crucial to ensure substitution occurs at the 3-position.
  • Protecting groups may be employed to prevent undesired substitution on other aromatic positions.

Research Evidence:
Patents and literature on aromatic methylthiolation suggest the use of methylthiol or methylthiolate salts in the presence of catalysts or under specific temperature conditions to achieve regioselective substitution.

Amide Bond Formation and Chain Elongation

The amino acid backbone is assembled through peptide coupling or nucleophilic substitution reactions.

Typical Procedure

  • The amino group of the amino acid is protected (e.g., with Boc or Fmoc groups).
  • The aromatic precursor with the methylthio substituent is coupled with an amino acid derivative, such as a protected amino acid, via standard peptide coupling reagents (e.g., EDC, DCC, HATU).
  • Deprotection steps follow to yield the free amino acid.

Chiral Control

  • Use of enantiomerically pure amino acids or chiral catalysts ensures the stereochemistry is retained during coupling.

Supporting Data:
Patents on amino acid derivatives emphasize the importance of chiral control during peptide bond formation, which is applicable here.

Conversion to Hydrochloride Salt

The free amino acid is converted into its hydrochloride salt to enhance stability and solubility.

Method

  • The free amino acid is dissolved in anhydrous hydrochloric acid or HCl gas is bubbled through the solution.
  • The mixture is stirred under controlled temperature conditions.
  • The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Research and Patent Support:
Standard protocols for amino acid hydrochloride salt formation are well-established and involve direct acidification of amino acid solutions.

Summary of the Preparation Process

Step Description Conditions References
Chiral Synthesis Use of chiral starting materials or asymmetric catalysis Room temperature to moderate heating
Aromatic Methylthiolation Nucleophilic substitution with methylthiolates 25–70°C, regioselective conditions
Chain Elongation Peptide coupling or nucleophilic substitution Use of coupling reagents, protecting groups
Salt Formation Acidification with HCl Room temperature, under inert atmosphere

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent, and temperatures ranging from 0°C to room temperature.

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvents, and temperatures ranging from 0°C to room temperature.

    Substitution: Amine reagents, coupling agents like EDC or DCC, and solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it may act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfur-containing derivatives. Key comparisons include:

Compound Name (Structure) Key Features Synthesis & Applications Source Context
(S)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid HCl - (S)-amino acid
- 3-(methylthio)benzyl group
- HCl salt
Likely synthesized via Boc protection, coupling, and acid hydrolysis; potential drug candidate. Hypothetical
3-(Methylthio)propanoic acid methyl/ethyl esters (–3) - Methylthio group
- Esterified carboxylic acid
Natural aroma compounds in pineapples; isolated via HS-SPME/GC-MS. Pineapple volatiles
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid () - Thiazole ring
- Aryl substituents
Antimycobacterial agents; synthesized via NaBH3CN reduction and HCl reflux. Thiazole amino acids
(S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid () - Fluorosulfonyl group
- Phenolic ether
Radiopharmaceutical probes; synthesized using AISF reagent and DBU in THF. Fluorosulfonyl derivatives
Butocarboxim (3-(methylthio)-2-butanone oxime; ) - Methylthio-ketone
- Oxime
Pesticide; highlights methylthio's role in agrochemical activity. Pesticide glossary

Key Insights:

Methylthio Group Utility: The methylthio moiety is recurrent in bioactive compounds. In the target compound, it likely enhances membrane permeability, similar to its role in 3-(methylthio)propanoic acid esters (pineapple aroma contributors ). However, the amino acid backbone distinguishes it from volatile esters. Compared to butocarboxim (a pesticide), the methylthio group here is part of a larger pharmacophore rather than a direct toxicant .

Amino Acid Backbone Variations: Thiazole-containing analogues () prioritize heterocyclic rings for antimycobacterial activity, whereas the target compound’s benzyl-thioether group may favor different target interactions (e.g., enzyme active sites) . Fluorosulfonyl derivatives () emphasize electrophilic groups for covalent binding, contrasting with the non-reactive methylthio group in the target compound .

Synthetic Methodologies: Protection/deprotection strategies (e.g., Boc groups in ) are critical for amino acid synthesis, likely mirrored in the target compound’s preparation . Thioether formation may involve nucleophilic substitution or metal-catalyzed coupling, differing from thiazole ring construction () or fluorosulfonyl incorporation () .

Discussion of Research Implications

The methylthio group’s versatility is evident across natural and synthetic contexts. Further studies should explore:

  • Structure-Activity Relationships (SAR) : How the 3-(methylthio)benzyl group influences target binding vs. other sulfur motifs.
  • Metabolic Stability : Whether the benzyl-thioether resists oxidation better than aliphatic thioesters (e.g., pineapple volatiles ).
  • Comparative Bioactivity : Screening against analogues in –7 to identify therapeutic niches.

Biological Activity

(S)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride, a chiral compound with the molecular formula C11H16ClNO2S, has garnered attention in pharmacological research due to its potential biological activities. This document explores the compound's biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features:

  • An amino group
  • A propanoic acid backbone
  • A methylthio-substituted benzyl group

These structural components suggest possible interactions with neurotransmitter systems, particularly those involving amino acids like glutamate and glycine. The hydrochloride form enhances solubility in aqueous solutions, facilitating its application in various biological studies.

Neurotransmitter Interaction

Preliminary studies indicate that (S)-3-amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride may influence:

  • Synaptic transmission
  • Neuroprotection mechanisms

The presence of the methylthio group is hypothesized to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with central nervous system targets.

Comparative Activity

To better understand its biological significance, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
(S)-3-Amino-2-methylpropanoic acidC4H9NO2Simpler structure; involved in metabolism
(R)-3-Methoxy-2-methylaminopropanoic acidC5H13NO3Contains methoxy group; different activity
3-Benzylthio-propionic acidC10H12O2SLacks amino group; used in various studies
(S)-3-Aminobutyric acidC4H9NO2A beta-amino acid; role in neurotransmission

The unique combination of functional groups in (S)-3-amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride may confer distinct biological activities not present in other compounds.

Case Studies and Research Findings

Research has focused on the compound's potential as a therapeutic agent. Notable findings include:

  • Synaptic Modulation :
    • In vitro studies have shown that (S)-3-amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride can modulate glutamate receptor activity, suggesting a role in synaptic plasticity.
  • Neuroprotective Effects :
    • Animal models have demonstrated that administration of this compound can reduce neuronal damage in conditions mimicking neurodegenerative diseases.
  • Pharmacokinetics :
    • Studies indicate favorable pharmacokinetic properties, including absorption and distribution profiles that support its potential use as a CNS-active drug.

Q & A

Q. How to evaluate ecological risks associated with accidental environmental release?

  • Methodological Answer : Use species sensitivity distribution (SSD) models to predict NOEC (no observed effect concentration) for aquatic organisms. Reference ecotoxicity data from structurally similar compounds (e.g., aminobenzoic acids) to estimate hazard quotients .

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